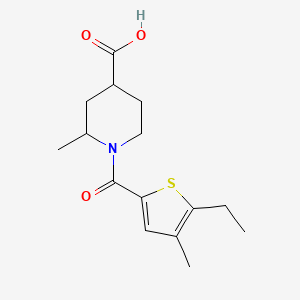![molecular formula C13H16N2O4 B6634042 2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)
2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is also known as MPAAM and is a derivative of pyridine.
Mechanism of Action
The mechanism of action of MPAAM is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to activate the caspase pathway, which leads to apoptosis.
Biochemical and Physiological Effects
MPAAM has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MPAAM in lab experiments is its high yield during synthesis. It is also relatively easy to purify and has good stability. However, one of the limitations of using MPAAM is its high cost, which may limit its use in some research projects.
Future Directions
There are several future directions for research on MPAAM. One of the most promising areas of research is in the development of new cancer treatments. MPAAM has shown great potential in this area and further research is needed to fully understand its mechanism of action and to develop more effective treatments. Other areas of research include the development of new anti-inflammatory drugs and the study of MPAAM's effects on other diseases.
Conclusion
In conclusion, 2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid is a promising compound that has a wide range of potential applications in scientific research. Its synthesis method is relatively straightforward and it has been found to have significant biochemical and physiological effects. More research is needed to fully understand its mechanism of action and to develop more effective treatments for diseases such as cancer and inflammation.
Synthesis Methods
The synthesis of MPAAM involves the reaction of 2-methyl-4-pyridinecarboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place in anhydrous conditions and yields MPAAM as a white solid with a high yield.
Scientific Research Applications
MPAAM has been extensively studied for its potential use in various fields of research. One of the most promising applications of MPAAM is in the field of cancer research. Studies have shown that MPAAM has the ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties and can be used in the treatment of various inflammatory diseases.
properties
IUPAC Name |
2-[4-(2-methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-6-10(2-3-14-9)13(18)15-4-5-19-8-11(15)7-12(16)17/h2-3,6,11H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXPXNWYGJMCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)N2CCOCC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)
![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)

![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)




![2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
![3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)

![5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634063.png)
